![molecular formula C7H5BrN2 B040293 6-Bromoimidazo[1,2-a]pyridine CAS No. 6188-23-4](/img/structure/B40293.png)

6-Bromoimidazo[1,2-a]pyridine

Overview

Description

6-Bromoimidazo[1,2-a]pyridine is a halogenated bicyclic heterocycle comprising a fused imidazole and pyridine ring system with a bromine substituent at the 6-position. This scaffold is pivotal in medicinal and synthetic chemistry due to its structural resemblance to purines and indoles, enabling diverse biological interactions . It serves as a versatile intermediate in cross-coupling reactions, such as Suzuki and Ullmann couplings, to generate biheteroaryl compounds for drug discovery . Its synthesis often involves halogenation of the parent imidazo[1,2-a]pyridine or functionalization via nucleophilic substitution, as demonstrated in high-yield sulfonic acid derivatization (98%) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoimidazo[1,2-a]pyridine typically involves the cyclization of 2-aminopyridine with bromoacetaldehyde diethyl acetal under acidic conditions. The reaction proceeds through the formation of an intermediate imidazo[1,2-a]pyridine, which is subsequently brominated at the 6th position .

Industrial Production Methods: Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of robust reaction conditions and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Bromoimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Substitution Reactions: Typically involve the use of nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

Oxidation Reactions: Often carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products Formed:

Substitution Products: Various substituted imidazo[1,2-a]pyridines depending on the nucleophile used.

Oxidation Products: Oxidized derivatives of imidazo[1,2-a]pyridine.

Scientific Research Applications

Pharmaceutical Applications

6-Bromoimidazo[1,2-a]pyridine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives exhibit a wide range of biological activities, making it an essential scaffold for drug discovery.

Antiviral Activity

Anticancer Properties

The compound has been explored for its anticancer potential. A study highlighted that certain derivatives exhibited significant cytotoxic effects on cancer cell lines, suggesting that modifications to the imidazo[1,2-a]pyridine scaffold can lead to the development of novel anticancer agents .

Organic Synthesis

This compound is utilized in organic synthesis due to its ability to undergo various chemical reactions, facilitating the creation of complex molecules.

Synthesis of Lactams

One notable application is in the synthesis of lactams. The introduction of lactams onto the this compound framework has yielded promising results, with multi-step synthetic routes leading to diverse products .

| Synthesis Route | Product | Yield |

|---|---|---|

| This compound + [2-14C] cyanoacetamide | 1,2-dihydro-5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-3-pyridinecarbonitrile hydrochloride | High |

Structure-Activity Relationship (SAR)

The structural modifications of this compound have been extensively studied to optimize its biological activity. Understanding the SAR is crucial for medicinal chemists aiming to enhance the efficacy and selectivity of drug candidates derived from this scaffold.

Key Findings

- Substituents at various positions on the imidazo ring can significantly influence biological activity.

- Compounds with specific halogen substitutions showed improved potency against certain targets compared to their unsubstituted counterparts.

Case Study 1: Antiviral Development

A study investigated several derivatives of this compound for their ability to inhibit viral replication. The results indicated that specific modifications led to enhanced antiviral activity against CVB3, demonstrating the compound's potential as a lead structure for antiviral drug development .

Case Study 2: Anticancer Research

Another research project focused on synthesizing new derivatives aimed at targeting cancer cells. The findings revealed that certain compounds exhibited selective cytotoxicity towards breast cancer cell lines while sparing normal cells, highlighting their therapeutic potential .

Mechanism of Action

The mechanism of action of 6-Bromoimidazo[1,2-a]pyridine varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, certain derivatives of this compound have been shown to inhibit the c-Met kinase, a receptor tyrosine kinase involved in cancer progression . The inhibition occurs through binding to the active site of the enzyme, preventing its phosphorylation and subsequent signaling pathways .

Comparison with Similar Compounds

6-Chloroimidazo[1,2-a]pyridine

- Synthesis and Reactivity : Compared to the bromo analog, 6-chloroimidazo[1,2-a]pyridine exhibits lower reactivity in cross-Ullmann couplings. For instance, coupling with 6-methylpyridin-3-yl trifluoromethanesulfonate yielded 6-(6-methylpyridin-3-yl)imidazo[1,2-a]pyridine at 69% yield for the chloro derivative versus unspecified (but NMR-matched) yields for the bromo version .

- Electronic Effects : The bromine atom’s larger size and polarizability enhance its leaving-group ability, making 6-bromo derivatives more reactive in metal-catalyzed couplings .

6-Chloro-8-Bromoimidazo[1,2-a]pyridine

- Synthesis : This dihalogenated derivative is synthesized via sequential bromination and cyclization, leveraging N-bromosuccinimide (NBS) under mild conditions (0–100°C). The method avoids corrosive reagents and heavy metals, favoring scalability .

- Applications : Dual halogenation enables selective functionalization at either the 6- or 8-position, expanding access to structurally diverse analogs for drug development .

Sulfonic Acid and Sulfonamide Derivatives

6-Bromoimidazo[1,2-a]pyridine-3-sulfonic Acid

- Synthesis : Treatment of this compound with chlorosulfonic acid in chloroform affords the sulfonic acid derivative in 98% yield, highlighting the scaffold’s compatibility with electrophilic substitution .

- Solubility: Sulfonic acid groups improve aqueous solubility, a critical factor for pharmacokinetic optimization. For example, this compound-3-sulfonic acid derivatives exhibit enhanced solubility compared to non-polar halogenated analogs .

3-Nitroimidazo[1,2-a]pyridines

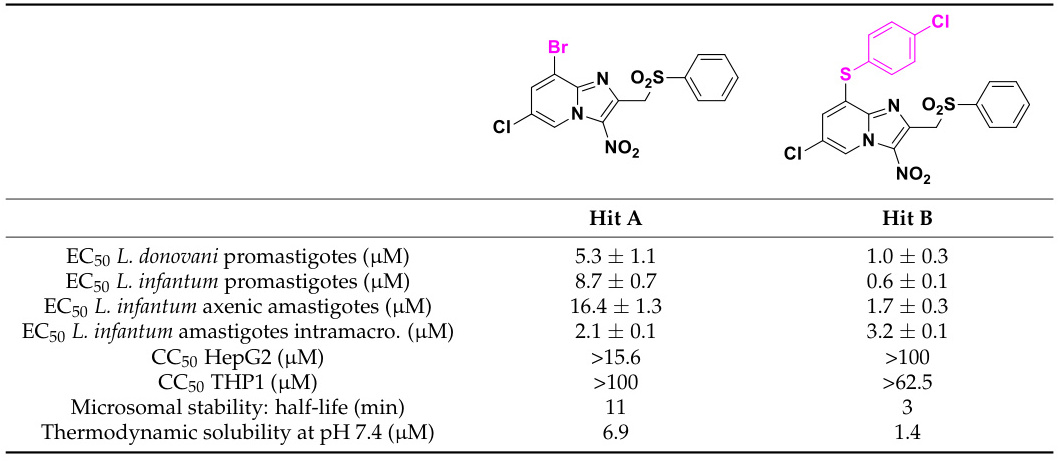

- Antileishmanial Activity : Nitro-functionalized derivatives (e.g., Hit A and Hit B) demonstrate potent activity against Leishmania species. Hit B, with EC50 values of 0.6–3.2 µM, outperforms Hit A (EC50: 2.1–16.4 µM) in parasite inhibition but suffers from lower thermodynamic solubility (1.4 µM vs. 6.9 µM at pH 7.4) .

- Metabolic Stability : Hit A’s microsomal stability (t½ = 11 min) exceeds Hit B’s (t½ = 3 min), underscoring the trade-off between potency and pharmacokinetic properties .

Market Drugs: Zolpidem and Alpidem

- Bromo derivatives are explored as precursors or bioisosteres to optimize target binding and metabolic stability .

Data Tables

Table 1: Cross-Ullmann Coupling Yields for Halogenated Imidazo[1,2-a]pyridines

Biological Activity

6-Bromoimidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

Overview of this compound

This compound belongs to the class of imidazo[1,2-a]pyridine derivatives, which are known for their unique structural features and pharmacological versatility. The presence of the bromine atom at the 6-position enhances its reactivity and biological profile.

Biological Activities

The biological activities of this compound include:

- Anticancer Activity : Research has demonstrated that various imidazo[1,2-a]pyridine derivatives exhibit potent anticancer effects against multiple cancer cell lines. Specifically, studies have shown that compounds in this class can induce apoptosis in colon cancer cell lines such as HT-29 and Caco-2 through mitochondrial pathways involving caspases 3 and 8 activation and cytochrome c release from mitochondria into the cytosol .

- Antimicrobial Properties : Some derivatives have been screened for activity against Mycobacterium tuberculosis and have shown promising results with minimum inhibitory concentrations (MICs) as low as ≤1 μM . These findings suggest potential applications in treating tuberculosis.

- Cytotoxicity : A study involving human cervical carcinoma HeLa cells revealed that many 6-substituted imidazo[1,2-a]pyridine analogs exhibited significant cytotoxicity with IC50 values below 150 μM, indicating their potential as anticancer agents .

The mechanisms behind the biological activities of this compound are multifaceted:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, which is evidenced by the activation of caspases and mitochondrial dysfunction .

- Inhibition of Prenylation : Certain analogs inhibit geranylgeranylation processes critical for cell viability, suggesting a mechanism by which these compounds exert their cytotoxic effects .

Case Study 1: Anticancer Efficacy

A study conducted on a series of imidazo[1,2-a]pyridine derivatives found that one specific derivative exhibited remarkable anticancer activity against KRAS G12C-mutated NCI-H358 cells. This compound was identified as a potent covalent inhibitor through a series of biochemical assays and molecular docking experiments .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of various imidazo[1,2-a]pyridine derivatives against drug-resistant strains of Mycobacterium tuberculosis. Compounds with MIC values significantly lower than existing treatments were identified, highlighting their potential as new therapeutic agents against resistant tuberculosis strains .

Data Summary

Q & A

Q. What are the primary synthetic routes for 6-Bromoimidazo[1,2-a]pyridine, and how can reaction yields be optimized?

Basic

this compound is commonly synthesized via cyclization of 5-bromo-2,3-diaminopyridine with chloroacetaldehyde in ethanol under reflux, followed by extraction and recrystallization (yield ~60-70%) . Another method involves halogenation at the 3-position using bromine or brominating agents . Optimization strategies include:

- Temperature control : Maintaining 60°C during Cross-Ullmann coupling reactions improves cross-coupling efficiency with trifluoromethanesulfonate esters (e.g., 69% yield for biheteroaryl products) .

- Catalyst loading : Using stoichiometric equivalents of palladium or nickel catalysts in coupling reactions .

- Purification : Flash chromatography (e.g., methanol/dichloromethane gradients) ensures high purity .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Basic

- X-ray crystallography : Monoclinic crystal structure (space group P21/c) with three independent molecules per asymmetric unit. Anisotropic displacement parameters and hydrogen bonding (N–H⋯N) are resolved using SHELX software .

- NMR spectroscopy : H and C NMR confirm substitution patterns. For example, H NMR peaks at δ 8.26 (s, 1H) and 7.32 (dd, J = 9.3, 1.8 Hz) correspond to aromatic protons .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 212.06 for CHBrN) validate molecular weight .

Q. What challenges arise in crystallographic refinement of this compound derivatives?

Advanced

- Disordered bromine atoms : Anisotropic displacement ellipsoids may show peaks/holes near bromine sites, requiring restraints in SHELXL .

- Hydrogen bonding networks : Pyramidal amino groups form N–H⋯N bonds, which must be modeled with distance restraints (e.g., N–H = 0.88 ± 0.01 Å) .

- Data-to-parameter ratio : High redundancy (e.g., Rint = 0.048) and low θ angles (1.7–28.3°) improve accuracy .

Q. How can contradictions in NMR data between synthetic batches be resolved?

Advanced

- Cross-validation : Compare H/C NMR with literature (e.g., δ 158.1 ppm for pyridine carbons in biheteroaryl products) .

- HMBC correlations : Confirm long-range coupling (e.g., between H-8 and C-6 in imidazo[1,2-a]pyrimidine derivatives) .

- Isotopic labeling : Use N-labeled precursors to resolve overlapping signals in crowded regions .

Q. What role does this compound play in drug discovery?

Basic

The scaffold is a key intermediate for:

- Kinase inhibitors : 8-Amino-6-bromo derivatives inhibit cyclin-dependent kinase-2 (CDK2) .

- Anti-inflammatory agents : Derivatives reduce pro-fibrotic processes in vivo .

- Antimicrobials : Functionalization at the 3-position enhances activity against pathogens .

Q. How can sulfonation at the 3-position of this compound be achieved without decomposition?

Advanced

- Reagent choice : Chlorosulfonic acid in chloroform at reflux (24 h) yields this compound-3-sulfonic acid (98% yield) .

- Side-reaction mitigation : Avoid excess acid by dropwise addition and inert atmospheres .

- Purification : Precipitation with diethyl ether/ethanol removes unreacted reagents .

Q. What are the limitations of Cross-Ullmann coupling for biheteroaryl synthesis using this compound?

Advanced

- Halide reactivity : Bromine’s lower leaving-group ability vs. chlorine reduces coupling efficiency (e.g., 69% yield for Br vs. 72% for Cl) .

- Steric hindrance : Bulky substituents at the 6-position require higher catalyst loadings .

- Byproducts : Homocoupling can occur; use excess heteroaryl triflates (1.5 equiv) to suppress .

Properties

IUPAC Name |

6-bromoimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-6-1-2-7-9-3-4-10(7)5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXPMFQUOGYGTAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383767 | |

| Record name | 6-Bromoimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6188-23-4 | |

| Record name | 6-Bromoimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromoimidazo[1,2-a]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.